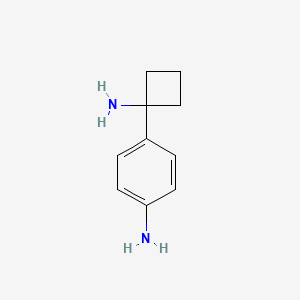
4-(1-Aminocyclobutyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-アミノシクロブチル)アニリンは、分子式C10H14N2の有機化合物です。これは、さらにアミノ基で置換されたシクロブチル環に結合したアニリン基で構成されています。
2. 製法
合成経路と反応条件: 4-(1-アミノシクロブチル)アニリンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、ハロゲン化アニリン誘導体のシクロブチルアミンによる求核置換反応です。 この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基を必要とし、還流条件下で行われます .
工業的製造方法: 4-(1-アミノシクロブチル)アニリンの工業的製造には、ニトロアニリン誘導体の接触水素化を使用することがあります。 このプロセスは、高圧および高温下で、パラジウム炭素(Pd/C)などの金属触媒の存在下で行われます .
3. 化学反応解析
反応の種類: 4-(1-アミノシクロブチル)アニリンは、次のようなさまざまな化学反応を起こします。
酸化: アミノ基は、ニトロソまたはニトロ誘導体を生成するために酸化されることができます。
還元: ニトロ基は、金属触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
一般的な試薬と条件:
酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: パラジウム炭素(Pd/C)触媒で水素ガス(H2)。
生成される主な生成物:
酸化: ニトロアニリン誘導体。
還元: アミノシクロブチル誘導体。
置換: ハロゲン化アニリン誘導体.
4. 科学研究への応用
4-(1-アミノシクロブチル)アニリンは、次のような科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性が調査されています。
医学: 抗菌活性や抗炎症活性など、潜在的な治療特性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a cyclobutylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of nitroaniline derivatives. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
化学反応の分析
Types of Reactions: 4-(1-Aminocyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Nitroaniline derivatives.
Reduction: Aminocyclobutyl derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
4-(1-Aminocyclobutyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers
作用機序
4-(1-アミノシクロブチル)アニリンの作用機序には、特定の分子標的との相互作用が含まれます。アミノ基は、生体分子と水素結合を形成し、その構造と機能に影響を与えることができます。 さらに、この化合物は代謝変換を受けることができ、生物学的効果を発揮する活性代謝物の形成につながります .
類似化合物:
- 4-(1-アミノシクロプロピル)アニリン
- 4-(1-アミノシクロペンチル)アニリン
- 4-(1-アミノシクロヘキシル)アニリン
比較: 4-(1-アミノシクロブチル)アニリンは、シクロブチル環の存在により独特です。これは、シクロプロピル、シクロペンチル、およびシクロヘキシルアナログと比較して、異なる立体および電子特性を付与します。 これらの違いは、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があります .
類似化合物との比較
- 4-(1-Aminocyclopropyl)aniline
- 4-(1-Aminocyclopentyl)aniline
- 4-(1-Aminocyclohexyl)aniline
Comparison: 4-(1-Aminocyclobutyl)aniline is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
4-(1-aminocyclobutyl)aniline |
InChI |
InChI=1S/C10H14N2/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,11-12H2 |
InChIキー |
UFMAIZCBMHYMOQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


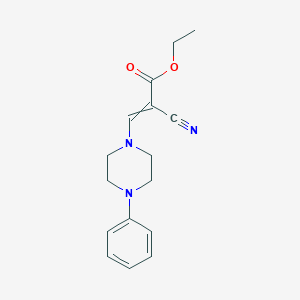
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)
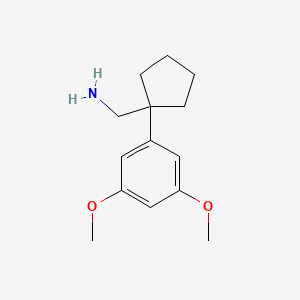

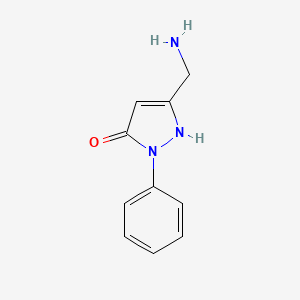
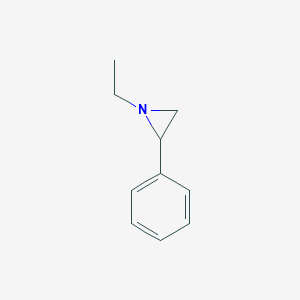

![Pyrrolo[2,1-f][1,2,4]triazin-5-amine](/img/structure/B11727571.png)
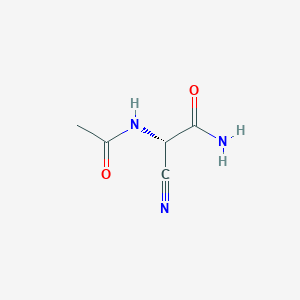
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727582.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727584.png)
![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727590.png)

![1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B11727601.png)
